molecular formula C29H25FN2O4 B8274941 Benzyl benzyl(4-{[(benzyloxy)carbonyl]amino}-2-fluorophenyl)carbamate

Benzyl benzyl(4-{[(benzyloxy)carbonyl]amino}-2-fluorophenyl)carbamate

Cat. No.: B8274941
M. Wt: 484.5 g/mol
InChI Key: WJELIXPICFIQOP-UHFFFAOYSA-N
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Description

Benzyl benzyl(4-{[(benzyloxy)carbonyl]amino}-2-fluorophenyl)carbamate is a complex organic compound with the molecular formula C29H25FN2O4. It has a monoisotopic mass of 484.179840 Da

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl benzyl(4-{[(benzyloxy)carbonyl]amino}-2-fluorophenyl)carbamate typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with 4-fluoro-2-nitrobenzoic acid, followed by reduction and subsequent protection of the amine group with a benzyloxycarbonyl (Cbz) group. The final step involves the formation of the carbamate linkage through the reaction with benzyl chloroformate under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzyl benzyl(4-{[(benzyloxy)carbonyl]amino}-2-fluorophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyloxycarbonyl group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl benzyl(4-{[(benzyloxy)carbonyl]amino}-2-fluorophenyl)carboxylic acid, while reduction could produce benzyl benzyl(4-{[(benzyloxy)carbonyl]amino}-2-fluorophenyl)methanol.

Scientific Research Applications

Benzyl benzyl(4-{[(benzyloxy)carbonyl]amino}-2-fluorophenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl benzyl(4-{[(benzyloxy)carbonyl]amino}-2-fluorophenyl)carbamate involves its interaction with specific molecular targets. For instance, as a BACE1 modulator, it inhibits the enzyme’s activity, thereby reducing the formation of amyloid-β, a peptide implicated in Alzheimer’s disease . The exact pathways and molecular interactions are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl benzyl(4-{[(benzyloxy)carbonyl]amino}-2-hydroxyphenyl)carbamate
  • Benzyl benzyl(4-{[(benzyloxy)carbonyl]amino}-2-chlorophenyl)carbamate

Uniqueness

Benzyl benzyl(4-{[(benzyloxy)carbonyl]amino}-2-fluorophenyl)carbamate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable molecule for research and development .

Properties

Molecular Formula

C29H25FN2O4

Molecular Weight

484.5 g/mol

IUPAC Name

benzyl N-benzyl-N-[2-fluoro-4-(phenylmethoxycarbonylamino)phenyl]carbamate

InChI

InChI=1S/C29H25FN2O4/c30-26-18-25(31-28(33)35-20-23-12-6-2-7-13-23)16-17-27(26)32(19-22-10-4-1-5-11-22)29(34)36-21-24-14-8-3-9-15-24/h1-18H,19-21H2,(H,31,33)

InChI Key

WJELIXPICFIQOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(C2=C(C=C(C=C2)NC(=O)OCC3=CC=CC=C3)F)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

7 g (217.3 mmol) of N-(2-fluoro-4-aminophenyl)-N-benzyl amine (4) obtained from the aforesaid process was dissolved in 500 mL dichloromethane, then 60 g (434.6 mmol) of K2CO3 was added thereto, with stirring in an ice bath for 10 minutes. 92 mL (652 mmol) Cbz-Cl was dropped slowly to the mixture over 1 hour and then the mixture was warmed to room temperature. After completion of the reaction, 200 mL water was added to the reaction solution under stirring for 1 hour. The resultant mixture was allowed to stand for separation, and the dichloromethane layer was washed in sequence with 10% diluted hydrochloric acid and NaHCO3 solution. The obtained dichloromethane layer was rotary evaporated to afford a light yellow oil, which was purified with column chromatography to obtain 80 g of a white solid, with a yield of 76.2%.
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
92 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Six
Yield
76.2%

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